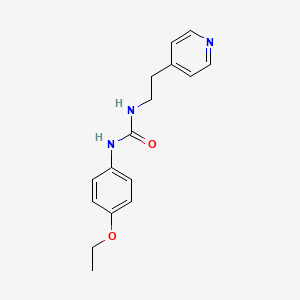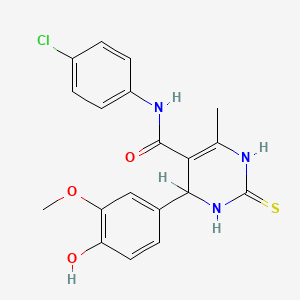![molecular formula C24H24O5 B4965128 [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B4965128.png)
[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated aromatic compound to form the ether linkages . The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and bases like sodium hydroxide for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies with proteins or nucleic acids.
Medicine
While specific medical applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. It could serve as a lead compound for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy}phenylmethanone
- 4-Methoxy-3-{2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
Uniqueness
Compared to similar compounds, [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is unique due to its specific arrangement of ether linkages and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
[4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-26-22-8-5-9-23(18-22)29-17-15-27-14-16-28-21-12-10-20(11-13-21)24(25)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSPIUEARSEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate](/img/structure/B4965090.png)

![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![(4E)-4-[(5-bromofuran-2-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one](/img/structure/B4965116.png)
![N-[(E)-3-(naphthalen-2-ylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4965133.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl 2-[(5E)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
